Monodocosahexaenoin

Descripción general

Descripción

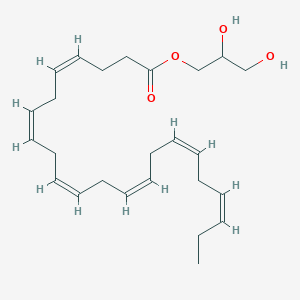

Monodocosahexaenoin, también conocido como ácido 4,7,10,13,16,19-Docosahexaenoico, éster 2,3-dihidroxipropílico, es un monoacilglicerol derivado del ácido docosahexaenoico. Es un compuesto significativo en el campo de la investigación lipídica debido a su estructura y propiedades únicas. La fórmula molecular de this compound es C25H38O4, y tiene un peso molecular de 402,57 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El monodocosahexaenoin se puede sintetizar mediante la esterificación del ácido docosahexaenoico con glicerol. La reacción generalmente implica el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico en condiciones de reflujo. La mezcla de reacción se purifica luego utilizando técnicas como la cromatografía en columna para obtener el compuesto puro .

Métodos de producción industrial: En un entorno industrial, la producción de this compound implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC) garantiza la producción eficiente de this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: El monodocosahexaenoin sufre diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar derivados hidroperoxi e hidroxilo.

Reducción: Las reacciones de reducción pueden convertir los derivados hidroperoxi en derivados hidroxilo.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos hidroxilo son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno molecular.

Reducción: El borohidruro de sodio se usa a menudo como agente reductor.

Sustitución: Se pueden utilizar varios reactivos como los cloruros de acilo y los anhídridos para las reacciones de sustitución.

Productos principales:

Oxidación: Derivados hidroperoxi e hidroxilo.

Reducción: Derivados hidroxilo.

Sustitución: Derivados de éster y éter.

4. Aplicaciones de la Investigación Científica

El this compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como estándar en estudios de lipidómica para analizar los perfiles lipídicos en muestras biológicas.

Biología: Juega un papel en el estudio del metabolismo y la función del ácido docosahexaenoico en los sistemas biológicos.

Medicina: La investigación sobre el this compound contribuye a comprender el papel del ácido docosahexaenoico en las enfermedades neurodegenerativas y sus posibles aplicaciones terapéuticas.

Industria: Se utiliza en la formulación de suplementos nutricionales y alimentos funcionales debido a sus efectos beneficiosos sobre la salud

Aplicaciones Científicas De Investigación

Monodocosahexaenoin has a wide range of applications in scientific research:

Chemistry: It is used as a standard in lipidomics studies to analyze lipid profiles in biological samples.

Biology: It plays a role in studying the metabolism and function of docosahexaenoic acid in biological systems.

Medicine: Research on this compound contributes to understanding the role of docosahexaenoic acid in neurodegenerative diseases and its potential therapeutic applications.

Industry: It is used in the formulation of nutritional supplements and functional foods due to its beneficial effects on health

Mecanismo De Acción

El monodocosahexaenoin ejerce sus efectos principalmente a través de su papel como precursor del ácido docosahexaenoico. El ácido docosahexaenoico se incorpora a las membranas celulares, donde influye en la fluidez y la función de la membrana. También sirve como sustrato para la producción de mediadores lipídicos bioactivos que modulan la inflamación y las vías de señalización celular. Los objetivos moleculares del ácido docosahexaenoico incluyen varios receptores y enzimas involucrados en las vías inflamatorias y neuroprotectoras .

Comparación Con Compuestos Similares

El monodocosahexaenoin es único debido a su enlace éster específico al ácido docosahexaenoico. Compuestos similares incluyen:

Éster etílico de ácido docosahexaenoico: Se utiliza en suplementos nutricionales, pero carece de la columna vertebral del glicerol.

Triglicérido de ácido docosahexaenoico: Contiene tres moléculas de ácido docosahexaenoico esterificadas con glicerol, utilizadas en suplementos dietéticos.

Lisofosfatidilcolina-ácido docosahexaenoico: Una forma fosfolipídica que es más efectiva para entregar ácido docosahexaenoico a las células

El this compound destaca por su estructura específica, que le permite utilizarse como estándar en lipidómica y sus posibles aplicaciones terapéuticas en medicina.

Propiedades

IUPAC Name |

2,3-dihydroxypropyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h3-4,6-7,9-10,12-13,15-16,18-19,24,26-27H,2,5,8,11,14,17,20-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPHORDRFVRZPP-KUBAVDMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B3101954.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B3101966.png)

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B3101981.png)

![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile](/img/structure/B3101986.png)